molecular formula C9H9BrF3NO B8150692 2-Bromo-5-(4,4,4-trifluoro-butoxy)-pyridine

2-Bromo-5-(4,4,4-trifluoro-butoxy)-pyridine

Cat. No.: B8150692
M. Wt: 284.07 g/mol
InChI Key: MDGRBSOXCBVWCG-UHFFFAOYSA-N
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Description

2-Bromo-5-(4,4,4-trifluoro-butoxy)-pyridine is a brominated pyridine derivative featuring a bromine atom at the 2-position and a 4,4,4-trifluoro-butoxy group at the 5-position. This compound’s structure combines the electron-deficient pyridine core with a fluorinated alkoxy substituent, which confers unique physicochemical properties.

Properties

IUPAC Name

2-bromo-5-(4,4,4-trifluorobutoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c10-8-3-2-7(6-14-8)15-5-1-4-9(11,12)13/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGRBSOXCBVWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCCCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4,4,4-trifluoro-butoxy)-pyridine typically involves the bromination of 5-(4,4,4-trifluoro-butoxy)-pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4,4,4-trifluoro-butoxy)-pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: Hydrogenated pyridine derivatives are formed.

Scientific Research Applications

2-Bromo-5-(4,4,4-trifluoro-butoxy)-pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4,4,4-trifluoro-butoxy)-pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the trifluoro-butoxy group contribute to the compound’s reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Structural Variations

The table below compares key structural and functional attributes of 2-Bromo-5-(4,4,4-trifluoro-butoxy)-pyridine with analogous bromopyridines:

Compound Name Substituent at Position 5 Molecular Formula CAS Number Key Properties/Applications Reference
2-Bromo-5-(4,4,4-trifluoro-butoxy)pyridine 4,4,4-Trifluoro-butoxy C₉H₈BrF₃NO Not available High lipophilicity; cross-coupling intermediate
2-Bromo-5-(p-methoxyphenyl)-pyridine p-Methoxyphenyl C₁₂H₁₀BrNO Not available Electron-donating group; used in spirocyclic synthesis
2-Bromo-5-(methylsulfonyl)pyridine Methylsulfonyl C₆H₅BrNO₂S 343262-51-1 Strong electron-withdrawing; pharmaceutical intermediate
2-Bromo-5-(Trifluoromethoxy)Phenol Trifluoromethoxy (phenol ring) C₇H₄BrF₃O₂ 205371-26-2 Phenolic acidity; materials science applications
2-Bromo-5-(trifluoromethyl)pyridine Trifluoromethyl C₆H₃BrF₃N 50488-42-1 High reactivity; agrochemical precursor
Key Observations:
  • Electronic Effects : The trifluoro-butoxy group is moderately electron-withdrawing due to fluorine atoms but less so than methylsulfonyl or trifluoromethyl groups. This influences the pyridine ring’s reactivity in nucleophilic substitutions or metal-catalyzed couplings .
  • Lipophilicity : The elongated trifluoro-butoxy chain enhances organic solubility compared to shorter substituents (e.g., trifluoromethoxy or methylsulfonyl), which may improve bioavailability in drug design .

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